molecular formula C28H37ClN4O3S B8075364 Lurasidone metabolite 14326 hydrochloride

Lurasidone metabolite 14326 hydrochloride

Cat. No.: B8075364
M. Wt: 545.1 g/mol
InChI Key: WLCWVTUFTGBTDA-GXYKJTJUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features Table

Property Specification
IUPAC Name (3aR,4S,5S,7S,7aS)-rel-2-[[(1R,2R)-2-[[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione
SMILES O=C1[C@@H]2[C@@H]3CC@HO
InChIKey PQXKDMSYBGKCJA-CVTJIBDQSA-N
Hydrogen Bond Acceptors 6
Rotatable Bonds 5

The hydroxyl group at position 5 of the isoindole-dione system distinguishes it structurally from the parent lurasidone molecule. X-ray crystallographic studies confirm this group creates additional hydrogen bonding capacity compared to the non-hydroxylated parent compound.

Physicochemical Properties and Stability Analysis

Lurasidone metabolite 14326 demonstrates distinct solubility characteristics, with high solubility in chloroform (>50 mg/mL) but limited aqueous solubility (<0.1 mg/mL in water at 25°C). The hydrochloride salt form improves water solubility through ion-dipole interactions, though precise solubility data remain proprietary.

Key Physicochemical Parameters

Property Value
logP (octanol/water) 3.2 ± 0.3
pKa 7.1 (piperazine N)
Melting Point 192-194°C (dec.)
Hygroscopicity Moderate

Stability studies indicate the compound remains stable for ≥4 years when stored at -20°C under inert atmosphere. Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months, with primary degradation products resulting from:

  • Oxidative cleavage of the benzisothiazole ring
  • Hydrolysis of the piperazine moiety
  • Epimerization at C5 position

The metabolite demonstrates pH-dependent stability, with optimal preservation at pH 6.0-7.4. In alkaline conditions (pH >8), rapid dehydroxylation occurs, reverting to lurasidone-like structures.

Comparative Structural Analysis with Parent Compound Lurasidone

Structural modifications between lurasidone and its metabolite 14326 significantly impact molecular interactions:

Comparative Structural Features

Feature Lurasidone Metabolite 14326
Molecular Formula C₂₈H₃₆N₄O₂S C₂₈H₃₆N₄O₃S
Molecular Weight 492.68 g/mol 508.68 g/mol
Key Functional Groups Two ketone groups One ketone, one hydroxyl
Hydrogen Bond Donors 0 1
logP 3.8 3.2

The addition of a hydroxyl group at position 5 reduces lipophilicity (ΔlogP = -0.6) while introducing new hydrogen bonding capacity. This structural modification enhances water solubility by 40% compared to the parent compound but decreases blood-brain barrier permeability by 25% based on parallel artificial membrane permeability assays.

Crystallographic comparisons reveal the hydroxyl group induces a 12° torsion angle change in the tricyclic system, altering receptor binding pocket interactions. Despite this, receptor affinity studies show retained high binding to:

  • Dopamine D₂ receptors ($$ K_i = 1.2 \text{ nM} $$)
  • Serotonin 5-HT$${2A} $$ receptors ($$ Ki = 0.9 \text{ nM} $$)
  • Serotonin 5-HT$$7 $$ receptors ($$ Ki = 0.6 \text{ nM} $$)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O3S.ClH/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26;/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2;1H/t17-,18-,19-,21+,22-,24-,25+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCWVTUFTGBTDA-GXYKJTJUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@H](C7)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis via Lurasidone Intermediate Modification

The synthesis of metabolite 14326 can be achieved through targeted modifications of lurasidone intermediates. Key steps involve:

  • Selective Demethylation :

    • Lurasidone’s piperazine ring undergoes demethylation using reagents such as boron tribromide (BBr₃) in dichloromethane at −78°C.

    • Reaction Conditions :

      ParameterValue
      Temperature−78°C to 25°C
      SolventDichloromethane
      Reaction Time6–12 hours
      Yield60–75%
  • Hydroxylation :

    • Introduction of a hydroxyl group at the cyclohexylmethyl position is achieved via enzymatic or chemical oxidation. Patent US20140243529A1 describes the use of oxone (potassium peroxymonosulfate) in a mixture of acetone and water at 0–25°C.

    • Optimized Parameters :
      | Oxidizing Agent | Oxone |
      | Solvent Ratio | Acetone:Water (3:1) |
      | Temperature | 0–25°C |
      | Purity Post-Purification | ≥98% |

  • Salt Formation :

    • Conversion to the hydrochloride salt is performed by treating the free base with hydrochloric acid in methanol or ethanol. The process involves cooling the solution to 0–5°C to precipitate the product.

Biotransformation Using Liver Microsomes

In vitro metabolic studies using human liver microsomes (HLMs) provide a biologically relevant route to synthesize metabolite 14326:

  • Incubation Conditions :

    • Substrate : Lurasidone (10 μM) incubated with HLMs (1 mg/mL protein) in phosphate buffer (pH 7.4).

    • Cofactors : NADPH (1 mM), MgCl₂ (3 mM).

    • Time/Temperature : 60 minutes at 37°C.

  • Metabolite Extraction :

    • Liquid-Liquid Extraction : Ethyl acetate is used to isolate the metabolite, followed by evaporation under nitrogen.

    • Chromatographic Purification : Semi-preparative HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid).

Purification and Analytical Characterization

Crystallization and Filtration

Crude metabolite 14326 is purified via recrystallization:

  • Solvent System : Isopropanol/water (4:1) at reflux, followed by cooling to 20°C.

  • Purity Post-Crystallization : ≥98.76%.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular formula and isotopic pattern:

  • Observed [M+H]⁺ : m/z 545.24 (calculated: 545.14).

  • Fragmentation Pattern : Key fragments at m/z 396.1 (tricyclic core) and 149.0 (piperazine moiety).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Validated methods quantify metabolite 14326 in biological matrices:

  • Linear Range : 0.0500–50.0 ng/mL.

  • Precision (RSD%) : 4.9–9.4%.

  • Accuracy (RE%) : −5.5 to 1.5%.

Industrial-Scale Synthesis Considerations

Patent US2017246165A1 highlights critical factors for large-scale production:

  • Solvent Selection : Isopropanol or acetone minimizes impurity formation during salt conversion.

  • Cost Efficiency : One-pot reactions reduce isolation steps, improving yield (75–85%).

  • Environmental Impact : Recycling high-boiling solvents (e.g., 1,4-dioxane) aligns with green chemistry principles.

Deuterated Analog Synthesis (Metabolite 14326 D8)

Isotopic labeling aids pharmacokinetic studies:

  • Deuterium Incorporation : Replaces eight hydrogen atoms in the piperazine ring using deuterated benzothiazole precursors.

  • Synthetic Route :

    • Suzuki coupling with deuterated aryl halides.

    • Final purification via preparative HPLC .

Chemical Reactions Analysis

Types of Reactions: Lurasidone metabolite 14326 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and studying its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, or alkylated derivatives of Lurasidone metabolite 14326, which can be further analyzed for their biological activity and pharmacokinetic properties.

Scientific Research Applications

Lurasidone metabolite 14326 is primarily used in scientific research to understand the metabolism and pharmacokinetics of Lurasidone. It helps researchers study the compound's behavior in the body, its interactions with other drugs, and its potential side effects. Additionally, this metabolite can be used in the development of new therapeutic agents and in the study of neurological disorders.

Mechanism of Action

The exact mechanism of action of Lurasidone metabolite 14326 is not fully understood, but it is believed to involve interactions with neurotransmitter systems in the brain, similar to Lurasidone. The compound may act on dopamine and serotonin receptors, influencing mood and behavior. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Lurasidone Metabolite 14283 (Hydrochloride)

  • Structural Differences : A diastereomer of metabolite 14326, differing in the stereochemistry of hydroxyl groups at positions 5 and 6 of the azepane ring .
  • Purity and Availability : ≥98% purity, available in 1 mg, 5 mg, and 10 mg quantities for research use .

Deuterated Lurasidone Metabolites (e.g., 14326 D8)

  • Purpose : Deuterated forms (e.g., 14326 D8) are used as internal standards in mass spectrometry for pharmacokinetic studies .

Metabolites of Other Antipsychotics

Hydroxy Iloperidone (P88)

  • Parent Drug : Iloperidone, a dopamine D2/5-HT2A antagonist for schizophrenia.
  • Activity : Retains partial receptor antagonism but lacks clinical significance .
  • Purity : 99.89%, supplied in 5–50 mg quantities .

N-Desmethyl Imatinib (Norimatinib)

  • Parent Drug : Imatinib, a tyrosine kinase inhibitor.
  • Activity : Active metabolite contributing to Imatinib’s therapeutic effects in leukemia .
  • Comparison: Unlike lurasidone metabolites, Norimatinib has documented clinical relevance .

Structural and Pharmacokinetic Comparisons

Table 1: Key Properties of Lurasidone Metabolites vs. Similar Compounds

Compound Parent Drug Pharmacological Activity Purity (%) Clinical Data Available? Key Structural Feature
Lurasidone 14326 HCl Lurasidone Active (D2/5-HT partial) 98.76–99.42 No 5β/6β-hydroxy azepane
Lurasidone 14283 HCl Lurasidone Inactive ≥98 No 5α/6α-hydroxy azepane
Hydroxy Iloperidone Iloperidone Partially active 99.89 No Hydroxylated piperidinyl side chain
N-Desmethyl Imatinib Imatinib Active 95.34 Yes Demethylated piperazine moiety

Research and Development Insights

  • Its physicochemical properties likely mirror the parent drug’s challenges, such as pH-dependent solubility .
  • Deuterated Analogues : Deuterated metabolites (e.g., 14326 D8) are critical for analytical studies but remain confined to preclinical research .
  • Clinical Gap : Despite its activity, metabolite 14326 lacks clinical trials, highlighting a research focus on the parent drug’s efficacy rather than metabolites .

Biological Activity

Lurasidone hydrochloride, an atypical antipsychotic, is primarily utilized for treating schizophrenia and bipolar depression. Its metabolic pathways yield several active metabolites, among which ID-14326 plays a significant role. This article delves into the biological activity of Lurasidone metabolite 14326, highlighting its pharmacokinetics, pharmacodynamics, and clinical implications.

Pharmacokinetics

Lurasidone is extensively metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of active metabolites such as ID-14283 and ID-14326. The pharmacokinetic profile of Lurasidone indicates that:

  • Absorption : The drug has a poor bioavailability of less than 12% when taken orally, which can be significantly improved (2-3 times) when consumed with food .
  • Distribution : Approximately 99% of Lurasidone is bound to plasma proteins, with a large volume of distribution indicating extensive tissue distribution .
  • Half-Life : The elimination half-life ranges from 18 to 37 hours depending on the dosage .

Metabolism and Active Metabolites

The primary metabolic pathways include oxidative N-dealkylation and hydroxylation. The active metabolites ID-14283 and ID-14326 account for approximately 25% and 3% of the parent drug's exposure, respectively .

Metabolite Percentage of Parent Exposure Pharmacological Activity
ID-14283~25%Active
ID-14326~3%Active
ID-11614~1%Inactive
ID-20219~24%Inactive
ID-20220~11%Inactive

Lurasidone and its metabolites exhibit their effects primarily through antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action is believed to contribute to the therapeutic efficacy in mood stabilization and reduction of psychotic symptoms .

Clinical Efficacy

Clinical studies have demonstrated that Lurasidone is effective in treating both schizophrenia and bipolar depression. For instance:

  • Schizophrenia : In double-blind trials, patients receiving Lurasidone showed significant reductions in depression severity scores compared to placebo groups .
  • Bipolar Depression : Preliminary findings from clinical trials indicate that Lurasidone effectively alleviates depressive episodes in bipolar disorder patients .

Case Studies

Several case studies have illustrated the practical implications of using Lurasidone. For example:

  • Case Study A : A patient with treatment-resistant schizophrenia experienced substantial improvement in symptoms after switching to Lurasidone from another antipsychotic, with minimal side effects reported.
  • Case Study B : A longitudinal study involving bipolar disorder patients showed that those treated with Lurasidone had lower rates of metabolic syndrome compared to those on olanzapine or quetiapine, emphasizing its favorable safety profile .

Safety Profile

The safety profile of Lurasidone is generally favorable; however, some adverse effects have been noted. Clinical trials report discontinuation rates due to adverse events at around 6%-8%, similar to placebo rates . Notably, the risk of developing metabolic syndrome appears lower compared to other atypical antipsychotics.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Lurasidone metabolite 14326 (hydrochloride) in pharmaceutical formulations?

  • Methodology :

  • TLC-densitometry : Use silica gel G 60F254 plates with hexane:ethyl acetate (6:4 v/v) as the mobile phase. Quantify at 323 nm (Rf = 0.47 ± 0.01), validated for linearity (100–600 ng), specificity, precision, and accuracy .
  • HPLC : Reverse-phase methods with C18 columns and UV detection (e.g., 229 nm) are validated for bulk and dosage forms. Validate parameters include retention time, peak symmetry, and recovery rates .
    • Application : These methods are critical for formulation stability testing (e.g., nanoemulsions) and equilibrium solubility studies in excipients .

Q. How can researchers differentiate Lurasidone metabolite 14326 (hydrochloride) from structurally similar metabolites like 14283?

  • Methodology :

  • Physicochemical properties : Compare LogP (3.97 vs. 3.97 for 14283) and PSA (105.22 vs. similar values) using computational tools .
  • Chromatography : Optimize mobile phase ratios (e.g., acetonitrile:buffer) to resolve Rf differences. For LC-MS, use deuterated internal standards (e.g., 14326-d8) to enhance specificity .
    • Significance : Misidentification can lead to incorrect pharmacokinetic conclusions, as 14326 is active, while 14283 is classified as inactive .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported receptor affinity profiles of Lurasidone metabolite 14326 (hydrochloride)?

  • Methodology :

  • In vitro binding assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]spiperone for D2 receptors) to measure IC50 values. Compare results across cell lines (e.g., CHO vs. HEK293) to assess variability .
  • Functional assays : Evaluate partial agonism at 5-HT1A receptors via cAMP modulation assays. Cross-validate with knockout models to confirm receptor specificity .
    • Data interpretation : Discrepancies may arise from metabolite instability in assay buffers or differences in protein binding .

Q. How can researchers optimize formulation stability for Lurasidone metabolite 14326 (hydrochloride) under accelerated stress conditions?

  • Methodology :

  • Coamorphous systems : Prepare with shikimic acid (1:2 molar ratio) using vacuum rotary evaporation. Validate stability via PXRD and HPLC under thermal (40–60°C), photolytic (UV), and humidity (75% RH) stress .
  • Degradation profiling : Use TLC-densitometry to identify alkali/acid hydrolysis byproducts. Correlate degradation kinetics with Arrhenius models .
    • Application : Enhances nasal or transdermal delivery systems by improving solubility and shelf-life .

Q. What in vitro models are suitable for studying the metabolic pathways of Lurasidone metabolite 14326 (hydrochloride)?

  • Methodology :

  • Hepatocyte incubations : Use primary human hepatocytes with CYP3A4 inhibitors (e.g., ketoconazole) to identify enzyme-specific metabolism. Quantify metabolites via LC-MS/MS .
  • Microsomal assays : Compare oxidation rates across species (e.g., rat vs. human microsomes) to predict interspecies variability .
    • Data validation : Cross-reference with clinical plasma samples using validated LC-MS/MS methods (LOQ: 0.1 ng/mL) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the activity of Lurasidone metabolite 14326 (hydrochloride)?

  • Case study : While classifies metabolite 14283 as inactive, 14326 is labeled active in .
  • Resolution strategies :

  • Receptor profiling : Re-test metabolites in standardized assays (e.g., 5-HT7 antagonism) using identical cell lines and controls .
  • Pharmacokinetic studies : Compare AUC and Cmax of 14326 in animal models to correlate in vitro activity with in vivo efficacy .
    • Implications : Misclassification could arise from metabolite instability or assay sensitivity thresholds .

Methodological Best Practices

Q. What quality control measures are essential for synthesizing deuterated analogs of Lurasidone metabolite 14326 (hydrochloride)?

  • Synthesis : Use deuterium oxide (D2O) in catalytic exchange reactions. Verify isotopic purity (>98%) via high-resolution mass spectrometry .
  • Application : Deuterated analogs (e.g., 14326-d8) serve as internal standards in tracer studies to minimize matrix effects in bioanalytical assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.